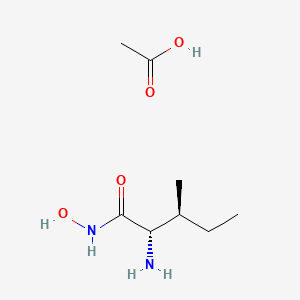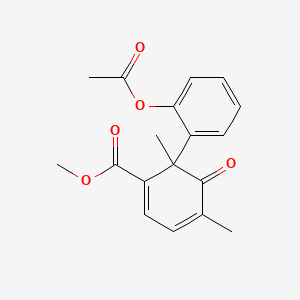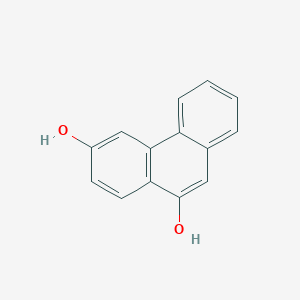
3,10-Phenanthrenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,10-Phenanthrenediol is a polycyclic aromatic hydrocarbon derivative with the molecular formula C14H10O2 It is a dihydroxy derivative of phenanthrene, consisting of three fused benzene rings with hydroxyl groups at the 3rd and 10th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,10-Phenanthrenediol can be synthesized through the reduction of phenanthrenequinone. One common method involves the use of lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether. The reaction typically proceeds as follows:
- Phenanthrenequinone is placed in a Soxhlet apparatus with a suspension of LiAlH4 in diethyl ether.
- The extraction and reduction process occurs over 16 hours, resulting in a green solution.
- The reaction is quenched with water and neutralized with glacial acetic acid.
- The product is extracted with ether, washed, and dried to yield this compound as white needles .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 3,10-Phenanthrenediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone using oxidizing agents like chromic acid.
Reduction: It can be reduced to 9,10-dihydrophenanthrene using hydrogen gas and a catalyst such as Raney nickel.
Substitution: Electrophilic substitution reactions can occur at the 9 and 10 positions, such as halogenation with bromine to form 9-bromophenanthrene.
Common Reagents and Conditions:
Oxidation: Chromic acid in an acidic medium.
Reduction: Hydrogen gas with Raney nickel catalyst.
Substitution: Bromine in an organic solvent.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Wissenschaftliche Forschungsanwendungen
3,10-Phenanthrenediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other phenanthrene derivatives and in studying reaction mechanisms.
Biology: It has been investigated for its potential biological activities, including antioxidant properties.
Medicine: Research has explored its potential as a wound healing agent due to its cell proliferative effects.
Industry: It is used in the production of dyes, plastics, and other materials.
Wirkmechanismus
The mechanism of action of 3,10-Phenanthrenediol involves its interaction with molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The hydroxyl groups play a crucial role in these interactions, allowing the compound to donate hydrogen atoms and neutralize reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
- 9,10-Phenanthrenediol
- 1,10-Phenanthroline
- Phenanthrenequinone
Comparison: 3,10-Phenanthrenediol is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and biological activity. Compared to 9,10-Phenanthrenediol, it may exhibit different reactivity patterns in oxidation and reduction reactions. 1,10-Phenanthroline, on the other hand, is a nitrogen-containing derivative with distinct coordination chemistry properties .
Eigenschaften
CAS-Nummer |
364080-31-9 |
|---|---|
Molekularformel |
C14H10O2 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
phenanthrene-3,10-diol |
InChI |
InChI=1S/C14H10O2/c15-10-5-6-12-13(8-10)11-4-2-1-3-9(11)7-14(12)16/h1-8,15-16H |
InChI-Schlüssel |
RLOFICMNIKWOKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






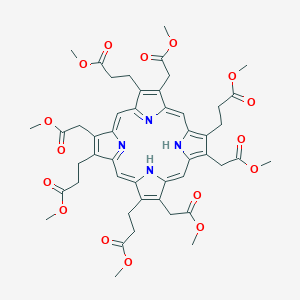



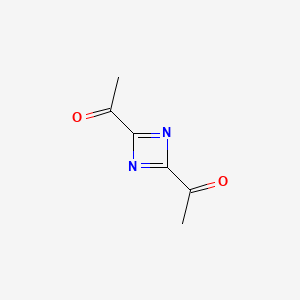
![ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B13833648.png)
